A Technical Guide to Mono(4-hydroxypentyl)phthalate-d4: Properties, Metabolism, and Analysis
A Technical Guide to Mono(4-hydroxypentyl)phthalate-d4: Properties, Metabolism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies related to Mono(4--hydroxypentyl)phthalate-d4 (MHPP-d4). This deuterated metabolite serves as a crucial internal standard for the accurate quantification of Mono(4-hydroxypentyl)phthalate (MHPP), a significant biomarker of exposure to the widely used plasticizer, Di-n-pentyl phthalate (DPP).
Core Chemical Properties
Precise data for the deuterated compound, Mono(4-hydroxypentyl)phthalate-d4, is often not publicly available as it is primarily used as an analytical standard. However, the properties of its non-deuterated analog, MHPP, are well-documented. The key difference in the deuterated form is a higher molecular weight due to the replacement of four hydrogen atoms with deuterium.
| Property | Value | Reference |
| Chemical Name | Mono(4-hydroxypentyl)phthalate-d4 | N/A |
| Synonyms | MHPP-d4 | N/A |
| CAS Number | Not definitively available. A related compound, Monopentyl Phthalate-d4, has the CAS number 1794756-28-7.[1] | N/A |
| Molecular Formula | C₁₃H₁₂D₄O₅ | N/A |
| Molecular Weight | Approximately 256.29 g/mol (calculated based on the addition of 4 deuterons to the non-deuterated form) | N/A |
| Appearance | Typically a solid or oil | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| Storage | Recommended storage at 2-8°C.[1] | N/A |
Metabolic Fate of Di-n-pentyl Phthalate (DPP)
Mono(4-hydroxypentyl)phthalate is a primary metabolite of Di-n-pentyl phthalate (DPP), a commonly used plasticizer. Understanding the metabolic pathway of DPP is essential for interpreting biomonitoring data. DPP undergoes a series of biotransformations in the body, primarily in the liver, leading to the formation of various metabolites that are then excreted in the urine. MHPP is a prominent product of ω-1 oxidation of the pentyl side chain of mono-n-pentyl phthalate (MPP), the initial hydrolysis product of DPP.[2]
Metabolic conversion of Di-n-pentyl Phthalate to its major metabolites.
Endocrine Disruption Signaling Pathway
Phthalates, including the parent compound DPP, are recognized as endocrine-disrupting chemicals (EDCs).[3][4] Their mechanism of action often involves interference with the body's hormonal systems, particularly the reproductive and thyroid hormone pathways. Phthalates can exert their effects by binding to hormone receptors, such as estrogen and androgen receptors, and by inhibiting key enzymes involved in steroidogenesis. For instance, DPP has been shown to decrease the activity of enzymes crucial for testosterone synthesis.[5]
Simplified signaling pathway of phthalate-induced endocrine disruption.
Experimental Protocols
The quantification of MHPP in biological matrices, such as urine, is a critical component of human exposure assessment. The use of a deuterated internal standard like MHPP-d4 is essential for accurate and precise measurements, as it corrects for matrix effects and variations in sample preparation and instrument response.
Quantification of Mono(4-hydroxypentyl)phthalate in Urine using HPLC-MS/MS
This protocol is a representative example based on established methods for phthalate metabolite analysis.[6][7]
1. Sample Preparation and Enzymatic Hydrolysis:
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Thaw frozen urine samples at room temperature.
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Centrifuge the samples to pellet any precipitate.
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To 100 µL of urine supernatant, add a known amount of the Mono(4-hydroxypentyl)phthalate-d4 internal standard solution.
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Add β-glucuronidase enzyme solution to deconjugate the glucuronidated metabolites.
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Incubate the mixture to allow for complete hydrolysis.
2. Solid-Phase Extraction (SPE):
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Condition a solid-phase extraction cartridge with appropriate solvents (e.g., methanol followed by water).
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Load the hydrolyzed urine sample onto the SPE cartridge.
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Wash the cartridge to remove interfering substances.
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Elute the phthalate metabolites with an organic solvent (e.g., acetonitrile or ethyl acetate).
3. HPLC-MS/MS Analysis:
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a suitable solvent for injection into the HPLC system.
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Separate the metabolites using a reverse-phase HPLC column with a gradient elution program.
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Detect and quantify the analytes using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native (MHPP) and deuterated (MHPP-d4) analytes are monitored for high selectivity and sensitivity.
Workflow for the quantification of MHPP in urine samples.
Conclusion
Mono(4-hydroxypentyl)phthalate-d4 is an indispensable tool for researchers and scientists studying human exposure to Di-n-pentyl phthalate. Its use as an internal standard ensures the reliability of analytical data, which is crucial for assessing the potential health risks associated with phthalate exposure and for informing public health policies. The information provided in this guide offers a foundational understanding of the chemical's properties, its role in the metabolic pathway of its parent compound, and the methodologies for its detection.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Urinary and serum metabolites of di-n-pentyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
